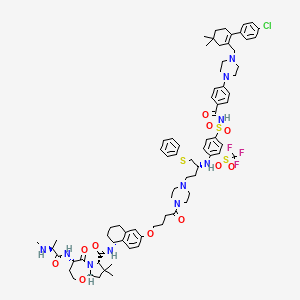
PROTAC Bcl-xL degrader-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC Bcl-xL degrader-1 is a proteolysis-targeting chimera (PROTAC) designed to selectively degrade the Bcl-xL protein, a member of the Bcl-2 family. This compound is significant in cancer research due to its ability to induce apoptosis in cancer cells by targeting and degrading Bcl-xL, which is often overexpressed in various cancers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC Bcl-xL degrader-1 involves the conjugation of a Bcl-xL ligand binding group, a linker, and an IAP E3 ligase binding group. The synthetic route typically includes the following steps:
Synthesis of Bcl-xL Ligand: The Bcl-xL ligand is synthesized through a series of organic reactions, including amide bond formation and cyclization.
Linker Attachment: The linker is attached to the Bcl-xL ligand through a nucleophilic substitution reaction.
E3 Ligase Binding Group Attachment: The final step involves attaching the E3 ligase binding group to the linker through another nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimizing reaction conditions, such as temperature, solvent, and reaction time, and employing purification techniques like chromatography .
化学反应分析
Types of Reactions
PROTAC Bcl-xL degrader-1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the linker region.
Reduction: Reduction reactions can occur at the Bcl-xL ligand binding group.
Substitution: Nucleophilic substitution reactions are common during the synthesis and modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates during synthesis and the final this compound compound .
科学研究应用
PROTAC Bcl-xL degrader-1 has several scientific research applications:
Cancer Research: It is used to study the role of Bcl-xL in cancer cell survival and to develop targeted cancer therapies
Apoptosis Studies: The compound helps in understanding the mechanisms of apoptosis and the role of Bcl-xL in inhibiting cell death.
Drug Development: It serves as a lead compound for developing new drugs targeting Bcl-xL and other Bcl-2 family proteins.
Biological Research: The compound is used in various biological assays to study protein-protein interactions and protein degradation pathways.
作用机制
PROTAC Bcl-xL degrader-1 exerts its effects by hijacking the ubiquitin-proteasome system. It binds to Bcl-xL and recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of Bcl-xL. This degradation disrupts the anti-apoptotic function of Bcl-xL, promoting apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
DT2216: Another PROTAC targeting Bcl-xL, but with different linker and E3 ligase binding groups.
753b: A dual degrader targeting both Bcl-xL and Bcl-2, showing improved potency and reduced toxicity.
WH244: A second-generation degrader with enhanced potency for degrading Bcl-xL and Bcl-2.
Uniqueness
PROTAC Bcl-xL degrader-1 is unique due to its specific design that targets Bcl-xL with high selectivity and potency. It shows significant toxicity towards human platelets and MyLa 1929 cells, making it a valuable tool in cancer research .
属性
分子式 |
C76H96ClF3N10O11S3 |
|---|---|
分子量 |
1514.3 g/mol |
IUPAC 名称 |
(4S,7S,9aS)-N-[(1R)-6-[4-[4-[(3R)-3-[4-[[4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperazin-1-yl]-4-oxobutoxy]-1,2,3,4-tetrahydronaphthalen-1-yl]-8,8-dimethyl-4-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,4,7,9,9a-hexahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxamide |
InChI |
InChI=1S/C76H96ClF3N10O11S3/c1-50(81-6)70(92)84-65-31-43-101-68-47-75(4,5)69(90(68)73(65)95)72(94)83-63-15-10-12-53-44-58(25-27-62(53)63)100-42-11-16-67(91)89-40-34-86(35-41-89)33-30-56(49-102-59-13-8-7-9-14-59)82-64-28-26-60(45-66(64)103(96,97)76(78,79)80)104(98,99)85-71(93)52-19-23-57(24-20-52)88-38-36-87(37-39-88)48-54-46-74(2,3)32-29-61(54)51-17-21-55(77)22-18-51/h7-9,13-14,17-28,44-45,50,56,63,65,68-69,81-82H,10-12,15-16,29-43,46-49H2,1-6H3,(H,83,94)(H,84,92)(H,85,93)/t50-,56+,63+,65-,68-,69+/m0/s1 |
InChI 键 |
HHMCHRRZMCHLLA-PYINPHMPSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@H]1CCO[C@H]2CC([C@H](N2C1=O)C(=O)N[C@@H]3CCCC4=C3C=CC(=C4)OCCCC(=O)N5CCN(CC5)CC[C@H](CSC6=CC=CC=C6)NC7=C(C=C(C=C7)S(=O)(=O)NC(=O)C8=CC=C(C=C8)N9CCN(CC9)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)(C)C)NC |
规范 SMILES |
CC(C(=O)NC1CCOC2CC(C(N2C1=O)C(=O)NC3CCCC4=C3C=CC(=C4)OCCCC(=O)N5CCN(CC5)CCC(CSC6=CC=CC=C6)NC7=C(C=C(C=C7)S(=O)(=O)NC(=O)C8=CC=C(C=C8)N9CCN(CC9)CC1=C(CCC(C1)(C)C)C1=CC=C(C=C1)Cl)S(=O)(=O)C(F)(F)F)(C)C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


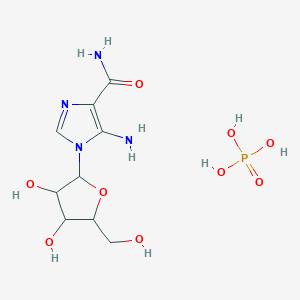
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
![calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron](/img/structure/B15073291.png)
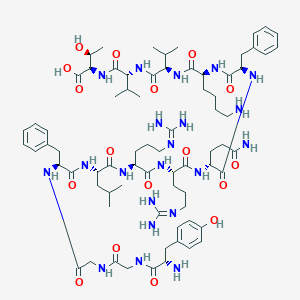
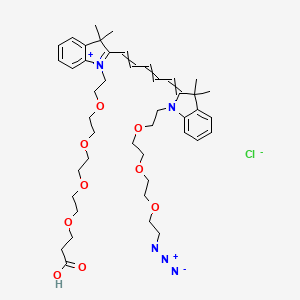
![Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15073321.png)
![(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)
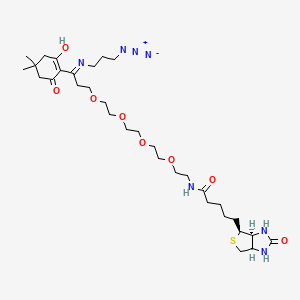
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B15073340.png)
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide](/img/structure/B15073343.png)
![3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]propanamide;chloride](/img/structure/B15073344.png)
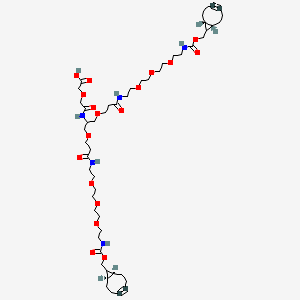
![2-[(Z)-(2,6-dichlorophenyl)methylideneamino]-1-hydroxyguanidine;hydrochloride](/img/structure/B15073352.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B15073357.png)
